(2-Chlorofuran-3-yl)boronic acid is an organoboron compound with the molecular formula C₄H₄BClO₃ and a molecular weight of approximately 146.34 g/mol. It features a furan ring substituted with a chlorine atom at the 2-position and a boronic acid functional group at the 3-position. This compound is notable for its role in various
(2-Chlorofuran-3-yl)boronic acid, with its boron atom and functional groups, holds promise in developing novel drugs. Researchers are exploring its potential for:
The molecule's structure allows for its integration into various drug scaffolds, potentially leading to new therapeutic agents. Studies suggest its use in developing inhibitors for enzymes involved in diseases like cancer and neurodegenerative disorders [].
The unique reactivity of the boron atom enables researchers to explore its application in creating new drug conjugates with improved properties like targeted delivery or enhanced potency.
The furan ring and boronic acid functionality in (2-Chlorofuran-3-yl)boronic acid contribute to interesting material properties, making it a potential candidate for:
Studies suggest its potential use in developing organic light-emitting diodes (OLEDs) due to its ability to form stable π-conjugated systems, which are crucial for efficient light emission.
Similar to OLEDs, the molecule's properties might be beneficial for designing organic solar cells for capturing solar energy and converting it into electricity.
(2-Chlorofuran-3-yl)boronic acid is primarily utilized in cross-coupling reactions, where it acts as a nucleophile. The most significant reaction involving this compound is the Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. The reaction mechanism typically involves:
Other reactions include hydrolysis, where (2-Chlorofuran-3-yl)boronic acid can be converted to other functional derivatives, and various electrophilic substitutions that exploit its nucleophilic character.
The synthesis of (2-Chlorofuran-3-yl)boronic acid can be achieved through several methods:
(2-Chlorofuran-3-yl)boronic acid finds applications primarily in organic synthesis:
Interaction studies involving (2-Chlorofuran-3-yl)boronic acid focus on its reactivity with various electrophiles and nucleophiles. These studies often investigate:
Several compounds share structural similarities with (2-Chlorofuran-3-yl)boronic acid, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Furanboronic acid | C₄H₅BO₃ | Lacks halogen substitution; simpler structure |
| 2-Chloropyridine-3-boronic acid | C₅H₄BClN | Pyridine ring instead of furan; different reactivity |
| 4-Chloroaniline-boronic acid | C₆H₅BClN | Aniline structure; used in different coupling reactions |
The uniqueness of (2-Chlorofuran-3-yl)boronic acid lies in its specific furan ring structure combined with a chlorine substituent, which influences its reactivity patterns and applications in synthetic organic chemistry compared to other boronic acids that may have different functional groups or ring structures .
Electrophilic trapping represents a fundamental approach for the synthesis of (2-chlorofuran-3-yl)boronic acid through direct functionalization of furan derivatives [3]. The electrophilic borylation process involves the formation of carbon-boron bonds via electrophilic aromatic substitution mechanisms, where boron electrophiles attack electron-rich furan systems [15]. These reactions typically proceed through a stepwise or concerted electrophilic aromatic substitution pathway, requiring careful control of the byproduct proton to achieve successful catalytic turnover [3] [16].
The mechanism of electrophilic borylation in furan systems involves the generation of reactive boron electrophiles that can effect carbon-hydrogen bond functionalization [14] [15]. Studies have demonstrated that the effectiveness of electrophilic borylation depends critically on the sequestering of the proton byproduct from electrophilic aromatic substitution [3]. The combination of this proton with hydroborane reagents such as catecholborane or pinacolborane can lead to hydrogen evolution and regeneration of reactive electrophiles for further carbon-hydrogen functionalization [3].
Bifunctional bases have proven essential for expanding the scope of electrophilic borylation beyond simple systems [16]. These bases introduce basic sites proximal to electrophilic boron centers, facilitating carbon-hydrogen borylation through six-membered transition states [16]. The concerted nature of carbon-boron bond formation and carbon-hydrogen deprotonation enabled by bifunctional bases has proved crucial for achieving practical synthetic utility [16].
| Electrophilic Reagent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Catecholborane | 80-120 | 8-10 | 57-87 | [2] |
| Boron trichloride | 110 | 10 | 78 | [2] |
| Boron tribromide | 60 | 4-6 | 65-85 | [42] |
The regioselectivity of electrophilic borylation in chlorinated furan systems is influenced by the electronic effects of the chlorine substituent [4] [15]. The electron-withdrawing nature of chlorine affects the electron density distribution in the furan ring, directing borylation to specific positions based on the relative stability of intermediate arenium ions [15] [42].
Transition metal-catalyzed borylation represents the most widely employed methodology for accessing (2-chlorofuran-3-yl)boronic acid derivatives [1] [32]. Palladium-catalyzed borylation reactions, particularly the Miyaura-Ishiyama borylation, provide efficient access to arylboronic acids and esters through cross-coupling with diboron reagents [33] [34]. These reactions typically employ bis(pinacolato)diboron as the boron source in the presence of palladium catalysts and appropriate bases [35] [37].
The mechanism of palladium-catalyzed borylation involves oxidative addition of aryl halides to palladium(0) complexes, followed by transmetalation with boron reagents and reductive elimination to form the carbon-boron bond [32]. Computational studies have revealed that the transmetalation step proceeds through sigma-bond metathesis between pinacolborane and cationic palladium species rather than through anionic boride intermediates [32].
Iridium-catalyzed carbon-hydrogen borylation provides an alternative approach for direct functionalization of furan derivatives [18] [41]. These reactions proceed through carbon-hydrogen activation mechanisms that involve coordination of the aromatic substrate to iridium-boryl complexes [18]. The regioselectivity in iridium-catalyzed borylation is governed by steric factors, with borylation occurring preferentially at less hindered positions [18].
| Catalyst System | Boron Source | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Palladium(0)/dppf | Bis(pinacolato)diboron | Potassium acetate | 80 | 12 | 85-92 | [1] |
| Palladium(0)/SPhos | Bis(pinacolato)diboron | Potassium phosphate | 60 | 3-6 | 89-95 | [34] |
| Iridium/dtbpy | Bis(pinacolato)diboron | - | 150 | 24 | 67-78 | [18] |
| Iron/dmpe | Pinacolborane | Sodium carboxylate | 25 | 15 | 59-72 | [30] |
Iron-catalyzed borylation has emerged as a sustainable alternative to precious metal catalysts [30]. Iron complexes with diphosphine ligands can catalyze the borylation of furan derivatives under blue light irradiation [30]. The reaction proceeds through photochemical activation of iron-boryl intermediates, enabling carbon-hydrogen borylation at relatively mild temperatures [30].
Rhodium-catalyzed systems have demonstrated superior activity compared to iridium catalysts in certain cases [41]. While iridium-catalyzed borylation of benzene required 120 hours to achieve 53% yield, rhodium catalysts completed the reaction within 2.5 hours with 92% yield [41]. The enhanced reactivity of rhodium systems is attributed to more favorable carbon-hydrogen activation pathways [41].
Grignard reagent-mediated borylation provides a classical approach for synthesizing (2-chlorofuran-3-yl)boronic acid through organometallic intermediates [6] [8]. This methodology involves the formation of organomagnesium species followed by reaction with boron electrophiles to introduce the boronic acid functionality [6]. The reaction of Grignard reagents with pinacolborane at ambient temperatures in tetrahydrofuran affords the corresponding pinacol boronate esters in excellent yields [6].
The mechanism of Grignard-mediated borylation involves the initial formation of trialkoxy alkyl borohydride intermediates, which rapidly eliminate hydridomagnesium bromide to afford the product boronate ester [6]. The hydridomagnesium bromide byproduct subsequently disproportionates to form magnesium hydride and magnesium bromide upon addition of pentane [6]. This reaction can be carried out under Barbier conditions where pinacolborane is added prior to the in situ formation of the Grignard reagent [6].
Alternative boron sources such as diisopropylaminoborane have been employed in Grignard-mediated borylation reactions [8]. Aliphatic, aromatic, and heteroaromatic diisopropylaminoboranes are readily synthesized at ambient temperature through reaction of Grignard reagents with diisopropylaminoborane [8]. Simple acid hydrolysis of the resulting organo(diisopropylamino)borane leads to the corresponding boronic acid in good to excellent yield [8].
| Substrate | Grignard Reagent | Boron Source | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Chlorofuran | Furanylmagnesium bromide | Triisopropyl borate | -100 to RT | 12 | 87 | [5] |
| Chlorofuran derivatives | Arylmagnesium halides | Pinacolborane | 0 | 1 | 85-95 | [6] |
| Furan halides | Heteroarylmagnesium reagents | Diisopropylaminoborane | 0 | 1 | 78-92 | [8] |
The preparation of 2-furanboronic acid has been reported through reaction of 2-chlorofuran with lithium followed by treatment with borate esters [5]. The reaction is carried out under inert atmosphere conditions at low temperatures to prevent decomposition of the sensitive organolithium intermediate [5]. Subsequent hydrolysis with aqueous acid provides the free boronic acid in good yield [5].
Barbier conditions offer advantages for reactive halides such as benzylic and allylic halides by avoiding Wurtz coupling side reactions [6]. Both di- and trihaloaryl species as well as dihalo heteroaryl species can be used to produce corresponding arylboronate esters under Barbier conditions with pinacolborane [6]. This methodology provides a mild and general approach for the synthesis of pinacol boronate esters from organohalides [6].
Solid-phase synthesis methodologies have been developed for the preparation of boronic acid derivatives, offering advantages in terms of handling and purification [10] [19]. The use of diethanolaminomethyl polystyrene resin facilitates boronic acid immobilization by avoiding the need for exhaustive water removal in the esterification process [19]. The immobilization of boronic acids onto this resin can be performed within minutes by simple stirring in anhydrous solvents at room temperature [19].
The formation of bicyclic diethanolamine boronates with putative nitrogen-boron coordination has been demonstrated through nuclear magnetic resonance analysis of resin-supported tolylboronic acid [19]. Hydrolysis and attachment occur under rapidly attained equilibrium conditions, requiring a large excess of water to effect practically quantitative release of boronic acids from the resin [19]. Despite their relative sensitivity to water and alcohols, resin-bound arylboronic acids can be transformed into various derivatives including amines, amides, anilides, and ureas [19].
Microwave-assisted synthesis has emerged as a powerful tool for optimizing boronic acid synthesis [9] [38]. Microwave irradiation provides rapid and efficient heating through dipolar polarization and ionic conduction mechanisms [38]. The advantages of microwave heating include faster reaction times, higher yields, and reduced environmental impact compared to conventional heating methods [38] [39].
| Synthesis Method | Reaction Conditions | Time Reduction | Yield Improvement | Reference |
|---|---|---|---|---|
| Microwave-assisted Passerini reaction | Aqueous media, 80°C | 2.5 h to 15 min | 5% to 68% | [9] |
| Microwave vs conventional heating | THF, 45°C | 1 h to 15 min | 56% to 68% | [39] |
| Solid-phase borylation | Ball milling, RT | - | 85-95% | [20] |
Solid-state borylation using ball milling has been developed as a solvent-free alternative for the synthesis of arylboronates [20]. The palladium-catalyzed cross-coupling between aryl halides and bis(pinacolato)diboron using ball milling can be completed within 10 minutes for most aryl halides [20]. This methodology provides high yields of synthetically useful arylboronates while eliminating the need for large amounts of dry and degassed organic solvents [20].